molecular formula C8H7BrO2 B1334074 3-Bromo-2-hydroxy-5-methylbenzaldehyde CAS No. 33172-54-2

3-Bromo-2-hydroxy-5-methylbenzaldehyde

Cat. No.: B1334074
CAS No.: 33172-54-2
M. Wt: 215.04 g/mol
InChI Key: LCZDQTSSLMAXCI-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxy-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomedical Applications

  • 3-Bromo-2-hydroxy-5-methylbenzaldehyde has been investigated for its potential in biomedical applications. A related compound, synthesized through the electrochemically induced multicomponent transformation of 3-methylbenzaldehyde, demonstrated promise for the regulation of inflammatory diseases, as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).

Synthesis and Structural Analysis

  • The compound has been involved in studies focusing on its synthesis and structural properties. For instance, research has explored the unforeseen formation of similar brominated benzaldehydes through the bromination process, highlighting the complexities and unexpected outcomes in chemical synthesis (Otterlo, Michael, Fernandes, & Koning, 2004).

Electrochemical Behavior

  • Studies have examined the electrochemical behavior of polymers functionalized with Schiff bases derived from this compound. These investigations provide insights into the electroactive properties of such compounds and their potential applications in various fields, including materials science (Hasdemir, Deletioglu, Solak, & Sarı, 2011).

Antioxidant Properties

  • Research has also been conducted on the synthesis of chalcone derivatives from halogenated vanillin, including derivatives of this compound, to evaluate their antioxidant activity. These studies are crucial for understanding the compound's potential in developing new antioxidants (Rijal, Haryadi, & Anwar, 2022).

Fluorescent Sensing Applications

  • A compound structurally related to this compound has been identified as a highly selective fluorescent pH sensor, indicating potential applications in biological and chemical sensing technologies (Saha et al., 2011).

Environmental and Microbial Interactions

  • Studies have explored the transformations of halogenated aromatic aldehydes by anaerobic bacteria, providing insights into the environmental fate and microbial interactions of compounds like this compound. These investigations are key to understanding the environmental impact and biodegradation processes of such compounds (Neilson, Allard, Hynning, & Remberger, 1988).

Crystal Structure Analysis

  • Research has also been conducted on the crystal structures of similar brominated benzaldehydes. This includes the determination of new polymorphs and understanding the molecular geometry and interactions, which are essential for the development of materials and pharmaceuticals (Silva, Paixão, Beja, Sobral, & Gonsalves, 2004).

Metal Ion Detection and Extraction

  • Another significant application includes the use of brominated benzaldehyde derivatives in the preconcentration and detection of metal ions, such as copper, in water samples. This application is crucial in environmental monitoring and pollution control (Fathi & Yaftian, 2009).

Safety and Hazards

3-Bromo-2-hydroxy-5-methylbenzaldehyde is classified under GHS07 for safety. It may cause respiratory irritation and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and wearing protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

3-Bromo-2-hydroxy-5-methylbenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the preparation of flavone derivatives, which are known to have therapeutic properties . The compound’s interactions with enzymes such as monoamine oxidase (MAO) have been studied, showing its potential in inhibiting this enzyme . This inhibition can affect various biochemical pathways, including those involved in neurotransmitter metabolism.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the permeability of cell membranes, which can impact the transport of molecules into and out of cells . Additionally, its interaction with monoamine oxidase can lead to changes in neurotransmitter levels, affecting cellular communication and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibition of monoamine oxidase is due to the presence of the aldehyde group, which interacts with the enzyme’s active site . This interaction can lead to changes in gene expression and subsequent alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable at room temperature, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as inhibiting monoamine oxidase and altering neurotransmitter levels . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. The compound’s role in the preparation of flavone derivatives highlights its involvement in metabolic pathways related to the synthesis of therapeutic agents . Additionally, its interaction with monoamine oxidase affects metabolic flux and metabolite levels, influencing neurotransmitter metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within specific cellular compartments can affect its function and activity. For example, its interaction with cell membrane components can influence its distribution and impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and subsequent effects on cellular function. For instance, its localization within the mitochondria can affect mitochondrial function and energy metabolism .

Properties

IUPAC Name

3-bromo-2-hydroxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZDQTSSLMAXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373695
Record name 3-bromo-2-hydroxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33172-54-2
Record name 3-bromo-2-hydroxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33172-54-2
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Synthesis routes and methods

Procedure details

Proceeding as in Reference 9, but substituting 5-methyl salicylaldehyde (3 g, 22 mmol) and N-bromosuccinimide (4.7 g, 26.4 mmol), gave 3-bromo-2-hydroxy-5-methylbenzaldehyde (3.6 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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